molecular formula C10H13NO3S B13251484 3-(4-Methoxybenzenesulfonyl)azetidine

3-(4-Methoxybenzenesulfonyl)azetidine

Cat. No.: B13251484
M. Wt: 227.28 g/mol
InChI Key: CELQYLBVXRDQNV-UHFFFAOYSA-N
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Description

3-(4-Methoxybenzenesulfonyl)azetidine is a heterocyclic compound featuring a four-membered azetidine ring substituted with a 4-methoxybenzenesulfonyl group. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability characteristics. This compound is of interest in various fields, including organic synthesis, medicinal chemistry, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Methoxybenzenesulfonyl)azetidine typically involves the formation of the azetidine ring followed by sulfonylation. One common method is the aza Paternò–Büchi reaction, which involves the [2+2] cycloaddition of an imine and an alkene under photochemical conditions . Another approach is the aza-Michael addition, where NH-heterocycles react with methyl 2-(azetidin-3-ylidene)acetates .

Industrial Production Methods: Industrial production of azetidines often employs scalable methods such as the Horner–Wadsworth–Emmons reaction followed by aza-Michael addition . These methods are favored for their efficiency and ability to produce high yields of the target compound.

Chemical Reactions Analysis

Types of Reactions: 3-(4-Methoxybenzenesulfonyl)azetidine undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

    Substitution: The azetidine ring can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be employed under mild conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted azetidines depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 3-(4-Methoxybenzenesulfonyl)azetidine involves its interaction with molecular targets through its sulfonyl and azetidine moieties. The ring strain of the azetidine ring facilitates its reactivity, allowing it to participate in various biochemical pathways. The sulfonyl group can interact with enzymes and proteins, potentially inhibiting their function and leading to therapeutic effects .

Comparison with Similar Compounds

Uniqueness: 3-(4-Methoxybenzenesulfonyl)azetidine is unique due to the presence of both the azetidine ring and the methoxybenzenesulfonyl group, which imparts distinct chemical and biological properties. Its combination of ring strain and functional groups makes it a versatile compound in various applications.

Properties

IUPAC Name

3-(4-methoxyphenyl)sulfonylazetidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3S/c1-14-8-2-4-9(5-3-8)15(12,13)10-6-11-7-10/h2-5,10-11H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CELQYLBVXRDQNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)C2CNC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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